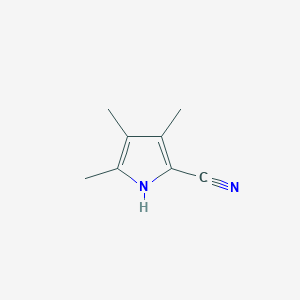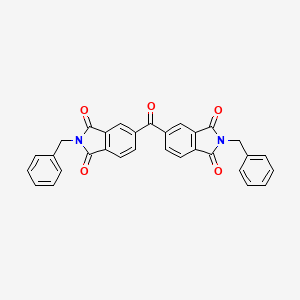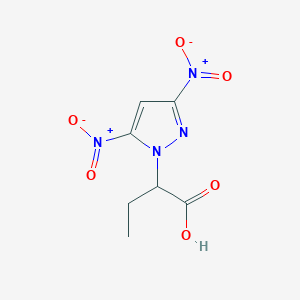![molecular formula C14H19Cl3NO4P B11713541 Diethyl (2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)phosphonate](/img/structure/B11713541.png)
Diethyl (2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DIETHYL {2,2,2-TRICHLORO-1-[(2-METHYLPHENYL)FORMAMIDO]ETHYL}PHOSPHONATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phosphonate group, a trichloromethyl group, and a formamido group attached to an ethyl backbone. Its molecular formula is C13H16Cl3NO4P, and it is known for its stability and reactivity under specific conditions.
Méthodes De Préparation
The synthesis of DIETHYL {2,2,2-TRICHLORO-1-[(2-METHYLPHENYL)FORMAMIDO]ETHYL}PHOSPHONATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of diethyl phosphite with trichloroacetyl chloride to form diethyl 2,2,2-trichloroethylphosphonate. This intermediate is then reacted with 2-methylphenyl isocyanate to yield the final product. The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 50°C to ensure the desired product’s formation.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
DIETHYL {2,2,2-TRICHLORO-1-[(2-METHYLPHENYL)FORMAMIDO]ETHYL}PHOSPHONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding phosphonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphonates with reduced trichloromethyl groups.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, where nucleophiles such as amines or thiols replace one or more chlorine atoms, forming new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the breakdown of the phosphonate ester bonds and the formation of phosphonic acids and alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
DIETHYL {2,2,2-TRICHLORO-1-[(2-METHYLPHENYL)FORMAMIDO]ETHYL}PHOSPHONATE has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein-ligand interactions. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: Research into the compound’s potential therapeutic applications includes its use as a precursor for developing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, flame retardants, and plasticizers. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism by which DIETHYL {2,2,2-TRICHLORO-1-[(2-METHYLPHENYL)FORMAMIDO]ETHYL}PHOSPHONATE exerts its effects involves interactions with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phosphonate group can mimic phosphate esters, allowing the compound to interfere with phosphorylation processes in cells. These interactions can disrupt cellular signaling pathways and metabolic processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
DIETHYL {2,2,2-TRICHLORO-1-[(2-METHYLPHENYL)FORMAMIDO]ETHYL}PHOSPHONATE can be compared with other similar compounds, such as:
DIETHYL 2,2,2-TRICHLORO-1-[(2-CHLOROBENZOYL)AMINO]ETHYLPHOSPHONATE: This compound has a similar structure but with a chlorobenzoyl group instead of a methylphenyl group. The presence of the chlorine atom can influence its reactivity and biological activity.
DIETHYL 2,2,2-TRICHLORO-1-[(METHOXYCARBONYL)AMINO]ETHYLPHOSPHONATE:
DIETHYL 2,2,2-TRICHLORO-1-[(FLUOROACETYL)AMINO]ETHYLPHOSPHONATE: The fluoroacetyl group introduces fluorine atoms, which can enhance the compound’s stability and resistance to metabolic degradation.
The uniqueness of DIETHYL {2,2,2-TRICHLORO-1-[(2-METHYLPHENYL)FORMAMIDO]ETHYL}PHOSPHONATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H19Cl3NO4P |
|---|---|
Poids moléculaire |
402.6 g/mol |
Nom IUPAC |
2-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)benzamide |
InChI |
InChI=1S/C14H19Cl3NO4P/c1-4-21-23(20,22-5-2)13(14(15,16)17)18-12(19)11-9-7-6-8-10(11)3/h6-9,13H,4-5H2,1-3H3,(H,18,19) |
Clé InChI |
PRKKMPHCQFZXIT-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C(Cl)(Cl)Cl)NC(=O)C1=CC=CC=C1C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(5-Chloro-2-hydroxyphenyl)amino]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B11713462.png)

![N-{(E)-1-[(tert-butylamino)carbonyl]-2-[5-(4-chlorophenyl)-2-furyl]-1-ethenyl}benzamide](/img/structure/B11713477.png)
![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11713493.png)

![3,5-DI-Tert-butyl-N-{2-[(naphthalen-2-YL)(phenyl)carbamoyl]phenyl}benzamide](/img/structure/B11713503.png)


![ethyl (2E)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11713522.png)
![(5Z)-5-[(1H-indol-3-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11713529.png)
![1-(4-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)ethanone](/img/structure/B11713543.png)
![3-(4-fluorophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11713546.png)

